molecular formula C7H11BrF2 B1276575 1-Bromo-1,1-difluoro-2-heptene CAS No. 262296-38-8

1-Bromo-1,1-difluoro-2-heptene

Cat. No.: B1276575
CAS No.: 262296-38-8
M. Wt: 213.06 g/mol
InChI Key: LQSFBLRBYQAEKS-AATRIKPKSA-N
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Description

1-Bromo-1,1-difluoro-2-heptene is an organic compound with the molecular formula C₇H₁₁BrF₂ It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-2-heptene can be synthesized through several methods. One common approach involves the palladium-catalyzed condensation of 1-bromo-1-fluoro-2-arylethylenes. Another method includes the reaction of halothane with various phenoxides to produce aryl difluoroalkyl ethers. These reactions typically require specific catalysts and controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using organometallic reagents in the presence of copper and lithium salts. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1-difluoro-2-heptene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, and other reagents.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of difluoroolefins.

Common Reagents and Conditions:

    Organometallic Reagents: Used in substitution and addition reactions.

    Copper and Lithium Salts: Catalysts for various reactions.

    Halogens and Hydrogen: Common reagents for addition reactions.

Major Products Formed:

    Difluoroolefins: Formed through elimination reactions.

    Substituted Alkenes: Resulting from substitution reactions.

Scientific Research Applications

1-Bromo-1,1-difluoro-2-heptene has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-2-heptene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows it to participate in specific chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the halogen atoms .

Comparison with Similar Compounds

  • 1-Bromo-1,1-difluoro-2-butene
  • 1-Bromo-1,1-difluoro-2-pentene
  • 1-Bromo-1,1-difluoro-2-hexene

Uniqueness: 1-Bromo-1,1-difluoro-2-heptene is unique due to its specific heptene backbone, which provides distinct chemical properties compared to shorter-chain analogs.

Properties

IUPAC Name

(E)-1-bromo-1,1-difluorohept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSFBLRBYQAEKS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420668
Record name (2E)-1-Bromo-1,1-difluorohept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262296-38-8
Record name (2E)-1-Bromo-1,1-difluorohept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262296-38-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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